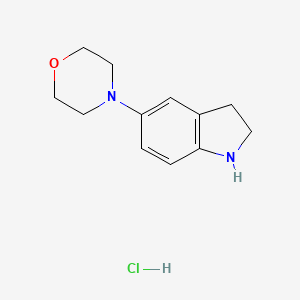

4-(Indolin-5-yl)morpholine hydrochloride

説明

The compound "4-(Indolin-5-yl)morpholine hydrochloride" is not directly mentioned in the provided papers. However, the papers do discuss various morpholine derivatives and their synthesis, biological activities, and structure-activity relationships. Morpholine and its derivatives are of significant interest in medicinal chemistry due to their biological activities, including analgesic, anti-inflammatory, and antimycobacterial properties .

Synthesis Analysis

The synthesis of morpholine derivatives is a topic of interest in several studies. For instance, morpholine catalyzed direct C3 alkenylation of indoles with α,β-unsaturated aldehydes is described, highlighting the use of morpholine trifluoroacetic acid salt as an efficient catalyst in oxidative dehydrogenative reactions . Another study reports the synthesis of novel 2-(2-arylmorpholino-4-yl)ethyl esters of indomethacin, which are potential cyclooxygenase-2 (COX-2) inhibitors . Additionally, the synthesis of 4-substituted derivatives of 5-(4-chlorophenyl)-2-(morpholin-4-ylmethyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione using the Mannich reaction is detailed, with confirmation of structures using IR and 1H-NMR spectra . The preparation of N-substituted 4-(2-morpholinyl)indoles from 4-cyanoindole, involving bromination, reaction with amines, and subsequent reductions, is also described .

Molecular Structure Analysis

The molecular structures of morpholine derivatives are confirmed using various spectroscopic techniques. Infrared (IR) spectroscopy, proton nuclear magnetic resonance (1H NMR), and mass spectrometry are commonly used to verify the structures of synthesized compounds . These techniques ensure that the desired molecular frameworks have been achieved, which is crucial for the subsequent biological activity testing.

Chemical Reactions Analysis

The chemical reactions involving morpholine derivatives are diverse and include alkenylation, esterification, and the Mannich reaction. These reactions are tailored to introduce specific functional groups that are hypothesized to enhance biological activity. For example, the alkenylation of indoles is used to create compounds with potential analgesic and anti-inflammatory activities . The Mannich reaction is employed to synthesize triazole-thione derivatives with antinociceptive effects .

Physical and Chemical Properties Analysis

The physical and chemical properties of morpholine derivatives are influenced by their molecular structures. The introduction of various substituents can alter properties such as solubility, stability, and reactivity. These properties are important for the pharmacokinetic and pharmacodynamic profiles of the compounds. For instance, the presence of a morpholine ring is noted to be important for antimicrobial activity, and Schiff bases exhibit antimycobacterial activity . The selective COX-2 inhibitory activity of certain indomethacin esters is also influenced by subtle structural changes in the substituents .

科学的研究の応用

Neurokinin-1 Receptor Antagonist Research

1-(5-[[(2R,3S)-2-([(1R)-1-[3,5-Bis(trifluoromethyl)phenyl]ethyl]oxy)-3-(4-fluorophenyl)morpholin-4-yl]methyl]-2H-1,2,3-triazol-4-yl)-N,N-dimethylmethanamine hydrochloride, a compound related to 4-(Indolin-5-yl)morpholine hydrochloride, has been studied as an orally active, water-soluble neurokinin-1 (h-NK1) receptor antagonist. This compound is effective in preclinical tests related to emesis and depression (Harrison et al., 2001).

Anticancer Drug Development

Novel derivatives of indoline and morpholine have been synthesized and tested for cytotoxic effects on osteosarcoma and Human Embryonic Kidney cells. Indoline derivatives generally showed a higher cytotoxic effect than morpholine derivatives, indicating their potential as drug-lead compounds for anticancer agents (Doan et al., 2016).

Synthesis of Biologically Active Heterocyclic Compounds

The hydrochloric acid salt of 3-(morpholin-4-yl)propionic acid, related to this compound, is an important intermediate for synthesizing biologically active heterocyclic compounds. The structure of this compound is stabilized by a combination of strong N—H⋯Cl and O—H⋯Cl and weak C—H⋯O hydrogen bonds (Mazur et al., 2007).

PI3K-AKT-mTOR Pathway Inhibition

4-(Pyrimidin-4-yl)morpholines, structurally similar to this compound, are recognized as privileged pharmacophores for inhibiting the PI3K and PIKKs by forming key hydrogen bonding interactions. These compounds have been applied in developing potent selective dual inhibitors of mTORC1 and mTORC2 (Hobbs et al., 2019).

Antibacterial and Antioxidant Activities

A synthesized compound, 4-{2-[5-(4-fluoro-phenyl)- [1,3,4]oxadiazol-2-ylsulfanyl]-ethyl}-morpholine, has been evaluated for its antibacterial, antioxidant, and anti-TB activities. It demonstrated remarkable anti-TB activity and superior antimicrobial activity, highlighting its potential in medicinal applications (Mamatha S.V et al., 2019).

特性

IUPAC Name |

4-(2,3-dihydro-1H-indol-5-yl)morpholine;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16N2O.ClH/c1-2-12-10(3-4-13-12)9-11(1)14-5-7-15-8-6-14;/h1-2,9,13H,3-8H2;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SNUMKCTYEGWNRF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNC2=C1C=C(C=C2)N3CCOCC3.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17ClN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

240.73 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1646152-53-5 | |

| Record name | 1H-Indole, 2,3-dihydro-5-(4-morpholinyl)-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1646152-53-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

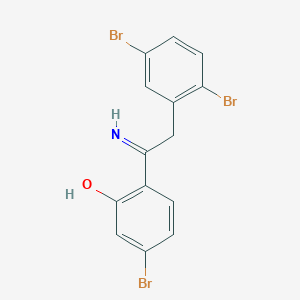

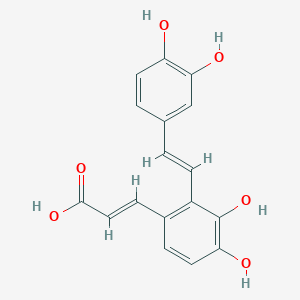

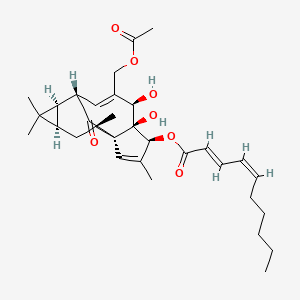

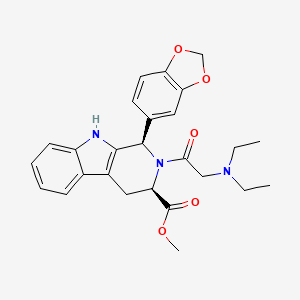

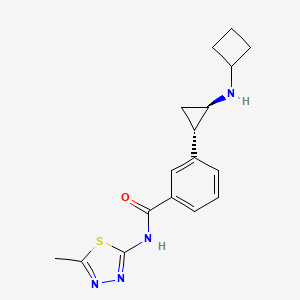

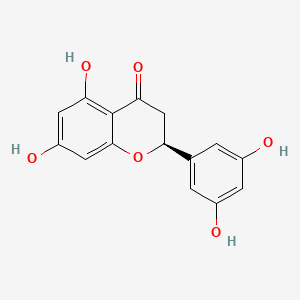

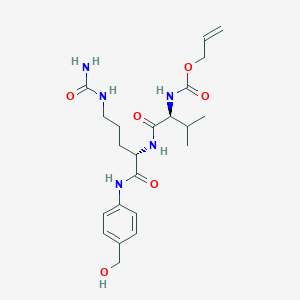

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(E)-But-2-enedioic acid;3-[(1R,2S)-2-(cyclobutylamino)cyclopropyl]-N-(5-methyl-1,3,4-thiadiazol-2-yl)benzamide](/img/structure/B3028096.png)

![9H-Fluoren-2-amine, N-[1,1'-biphenyl]-3-yl-9,9-diphenyl-](/img/structure/B3028101.png)

![Tert-butyl [trans-3-aminocyclohexyl]carbamate hcl](/img/structure/B3028106.png)

![4-Bromo-spiro[9H-fluorene-9,9'-[9H]xanthene]](/img/structure/B3028109.png)